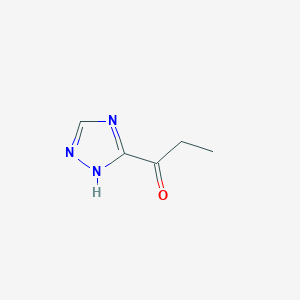

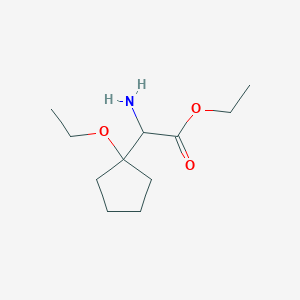

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is synthesized through a multi-step process, which involves several chemical reactions. In

Scientific Research Applications

Synthesis Improvements

- Process Enhancement : Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, a compound synthesized using ethyl acetoacetate, demonstrates process improvements in synthesis. This research highlights the simplification of the operational procedure and reduction of production costs, with a yield increase to 70.8% (L. Jing, 2003).

Chemical Synthesis and Derivatives

- Derivative Synthesis : The synthesis of 3-amino-2,3-dideoxytetrose derivatives from ethyl malonate and alternative routes from dl-aspartic acid, demonstrates the versatility of ethyl 2-amino derivatives in producing complex chemical structures (S. David & A. Veyrières, 1970).

- Glycine Ester Derivative : Synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi four-component reaction demonstrates the creation of a glycine ester derivative, showcasing the chemical diversity achievable with ethyl 2-amino derivatives (S. D. Ganesh et al., 2017).

Antitumor Activity

- Antitumor Properties : The synthesis of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate has demonstrated distinct inhibition of the proliferation of some cancer cell lines, suggesting potential antitumor applications (Ju Liu et al., 2018).

Catalysis and Reactions

- Cyclopropanation of Alkenes : Ethyl 1-nitrocyclopropanecarboxylates, formed in the reaction between alkenes and ethyl nitrodiazoacetate, demonstrates the use of ethyl 2-amino derivatives in catalytic reactions, contributing to the field of organic synthesis (P. E. O'bannon & W. Dailey, 1989).

Hematological Effects

- Occupational Health : A study on the hematological effects among silk screening workers exposed to 2-Ethoxy ethyl acetate (2-EEA) reveals its potential as a hematological toxicant, particularly in high exposure scenarios (C. Loh et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-14-10(13)9(12)11(15-4-2)7-5-6-8-11/h9H,3-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSJPTXNHKTIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCCC1)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)

![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)

![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B2511963.png)

![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)